molecular formula C35H40N6O11 B12369894 Z-YVAD-pNA

Z-YVAD-pNA

Cat. No.: B12369894
M. Wt: 720.7 g/mol
InChI Key: DYQRJLIEZNWNAJ-BGCOULCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Tyr-Val-Ala-Asp-p-nitroanilide, commonly known as Z-YVAD-pNA, is a chromogenic substrate specifically designed for caspase-1. Caspase-1 is a cysteine protease involved in the inflammatory response and apoptosis. The compound is widely used in biochemical assays to measure caspase-1 activity by releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Tyr-Val-Ala-Asp-p-nitroanilide involves the solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, valine, alanine, and aspartic acid, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final step involves the attachment of p-nitroaniline to the peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Z-Tyr-Val-Ala-Asp-p-nitroanilide follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. The final product is lyophilized and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Z-Tyr-Val-Ala-Asp-p-nitroanilide primarily undergoes hydrolysis when acted upon by caspase-1. The hydrolysis reaction cleaves the peptide bond between aspartic acid and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of active caspase-1 enzyme. The reaction is typically carried out in a buffer solution at physiological pH (7.4) and temperature (37°C). Common buffers used include phosphate-buffered saline (PBS) and Tris-HCl .

Major Products Formed

The major product formed from the hydrolysis of Z-Tyr-Val-Ala-Asp-p-nitroanilide is p-nitroaniline. This compound exhibits a strong absorbance at 405 nm, allowing for easy quantification of caspase-1 activity .

Mechanism of Action

Z-Tyr-Val-Ala-Asp-p-nitroanilide functions as a substrate for caspase-1. Upon binding to the active site of caspase-1, the enzyme cleaves the peptide bond between aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be quantified spectrophotometrically. The activity of caspase-1 can thus be measured based on the amount of p-nitroaniline produced .

Properties

Molecular Formula

C35H40N6O11

Molecular Weight

720.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C35H40N6O11/c1-20(2)30(40-33(47)27(17-22-9-15-26(42)16-10-22)39-35(49)52-19-23-7-5-4-6-8-23)34(48)36-21(3)31(45)38-28(18-29(43)44)32(46)37-24-11-13-25(14-12-24)41(50)51/h4-16,20-21,27-28,30,42H,17-19H2,1-3H3,(H,36,48)(H,37,46)(H,38,45)(H,39,49)(H,40,47)(H,43,44)/t21-,27-,28-,30-/m0/s1

InChI Key

DYQRJLIEZNWNAJ-BGCOULCTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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